2-Mercaptocyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Mercaptocyclohexanone is an organic compound with the molecular formula C6H10OS It is characterized by the presence of a mercapto group (-SH) attached to a cyclohexanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Mercaptocyclohexanone can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. For instance, the use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as distillation and crystallization to obtain high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Mercaptocyclohexanone undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, leading to the formation of thioethers and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides can react with the mercapto group under basic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Thioethers and other sulfur-containing compounds.
Wissenschaftliche Forschungsanwendungen
2-Mercaptocyclohexanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and stability.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Mercaptocyclohexanone involves its ability to interact with various molecular targets:
Molecular Targets: The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function and stability.
Pathways Involved: The compound can modulate redox pathways and influence cellular signaling processes through its interactions with proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanone: Lacks the mercapto group, making it less reactive in certain chemical reactions.
2-Mercaptoethanol: Contains a mercapto group but lacks the cyclohexanone ring, leading to different chemical properties and applications.
Thiophenol: Similar in containing a mercapto group but has an aromatic ring instead of a cyclohexanone ring.
Uniqueness: 2-Mercaptocyclohexanone’s combination of a mercapto group and a cyclohexanone ring gives it unique reactivity and versatility in chemical synthesis and research applications. This dual functionality allows it to participate in a broader range of reactions compared to its similar compounds .
Eigenschaften
Molekularformel |
C6H10OS |
---|---|
Molekulargewicht |
130.21 g/mol |
IUPAC-Name |
2-sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C6H10OS/c7-5-3-1-2-4-6(5)8/h6,8H,1-4H2 |
InChI-Schlüssel |
GSDIICCYVAIIOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(C1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.